1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride
Description
1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride is a piperidine derivative with a 5-fluoro-2-methylbenzyl substituent. Its CAS number is 1286275-30-6 (), and it is primarily utilized as a laboratory chemical or intermediate in pharmaceutical synthesis. The compound’s dihydrochloride salt form enhances its solubility and stability, making it suitable for research applications.
Properties
IUPAC Name |
1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.2ClH/c1-10-2-3-12(14)8-11(10)9-16-6-4-13(15)5-7-16;;/h2-3,8,13H,4-7,9,15H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVJOVNQGJZPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CN2CCC(CC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-fluoro-2-methylbenzyl chloride and piperidin-4-amine.
Nucleophilic Substitution: The 5-fluoro-2-methylbenzyl chloride undergoes a nucleophilic substitution reaction with piperidin-4-amine to form 1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine.
Formation of Dihydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzyl derivatives.
Scientific Research Applications
1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorinated benzyl group and piperidine moiety contribute to its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride (CAS: 57645-56-4)
- Substituent : 4-Chlorobenzyl group.
- Key Differences : Replaces the fluoro and methyl groups with a single chlorine atom at the para position.
N-(5-Chloro-2-fluorobenzyl)piperidin-4-amine Dihydrochloride (CAS: 1349716-53-5)
1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride (CAS: PK00255E-2)
- Substituent : 3-Nitrobenzyl group.
- Safety : Classified under GHS for acute toxicity (oral, Category 4) and respiratory irritation .
Heterocyclic Derivatives
DDO-02005 HCl (CAS: 1186134-30-4)
1-(6-Methylpyrimidin-4-yl)piperidin-4-amine Dihydrochloride (CAS: 1329673-44-0)
- Substituent : 6-Methylpyrimidin-4-yl group.
- Applications : Marketed as an industrial-grade chemical (99% purity) with applications in agrochemicals and APIs .
Halogenated Piperidine Derivatives
4-Fluoropiperidine Hydrochloride (CAS: 496807-97-7)
- Substituent : Fluorine directly on the piperidine ring.
- Key Differences : Alters ring electronics and conformation compared to benzyl-substituted analogs.
- Similarity Score : 0.73 (structural similarity to target compound) .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Salt Form | Key Substituent |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₉FCl₂N₂ | ~315.2* | Dihydrochloride | 5-Fluoro-2-methylbenzyl |
| 1-(4-Chlorobenzyl)piperidin-4-amine HCl | C₁₂H₁₈ClN₂·HCl | 275.2 | Hydrochloride | 4-Chlorobenzyl |
| DDO-02005 HCl | C₂₀H₂₂Cl₂N₄O₂ | 441.3 | Dihydrochloride | Benzo[d]oxazol-2-ylmethyl |
| 1-(3-Nitrobenzyl)piperidin-4-amine 2HCl | C₁₂H₁₆Cl₂N₃O₂ | 329.2 | Dihydrochloride | 3-Nitrobenzyl |
*Calculated based on formula C₁₃H₁₉FCl₂N₂.
Biological Activity
1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride is a chemical compound characterized by its unique structure, which combines a fluorinated benzyl group with a piperidine moiety. This compound, with the molecular formula C13H21Cl2FN2, has garnered interest for its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, and a 5-fluoro-2-methylbenzyl substituent. The presence of fluorine enhances the lipophilicity and metabolic stability of the molecule, potentially influencing its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-amine; dihydrochloride |
| Molecular Formula | C13H21Cl2FN2 |
| Molecular Weight | 292.23 g/mol |
| CAS Number | 1286275-30-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism involves binding to specific receptors or enzymes, which can modulate cellular processes. Research indicates that the compound may exhibit significant effects on neurotransmitter systems, potentially influencing mood and cognitive functions.
Pharmacological Applications
This compound has been studied for various pharmacological applications:
1. Antidepressant Activity
- Preliminary studies suggest that this compound may have antidepressant-like effects in animal models. The mechanism could involve the modulation of serotonin and norepinephrine levels in the brain.
2. Antimicrobial Properties
- The compound has shown potential antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro tests have demonstrated its efficacy with minimal inhibitory concentration (MIC) values indicating significant antibacterial properties.
3. Neuropharmacological Effects
- Investigations into its neuropharmacological effects reveal potential benefits in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with central nervous system targets.
Study on Antidepressant Activity
A study conducted on rodent models demonstrated that administration of this compound resulted in reduced depressive-like behaviors. The study highlighted changes in serotonin receptor activity as a key factor in these observed effects.
Antimicrobial Efficacy Assessment
In a comprehensive evaluation of its antimicrobial properties, this compound exhibited potent activity against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 0.005 to 0.02 mg/mL. These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(5-Fluorobenzyl)piperidin-4-amine | Structure | Moderate antidepressant effects |
| 1-(2-Methylbenzyl)piperidin-4-amine | Structure | Lower antimicrobial activity |
| 1-(4-Fluorobenzyl)piperidin-4-amine | Structure | Stronger neuropharmacological effects |
Q & A
Q. What are the key considerations for designing synthetic routes to 1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride?
- Methodological Answer : Synthetic routes should prioritize regioselective benzylation of the piperidine-4-amine core and fluorination at the 5-position of the benzyl group. Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states to optimize yields . Orthogonal protection/deprotection strategies for the amine group may be required to avoid side reactions. Post-synthetic purification via recrystallization or column chromatography should account for the hydrochloride salt’s solubility profile .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use HPLC with a buffer system (e.g., ammonium acetate at pH 6.5) to assess purity, and LC-MS to confirm molecular weight . 1H/13C NMR in DMSO-d6 or D2O (for solubility) can verify substitution patterns, particularly the fluoro-methylbenzyl group. Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) should confirm thermal stability and decomposition temperatures .
Q. What experimental protocols are recommended for assessing stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks. Monitor degradation via HPLC and compare against baseline spectra. Store the compound in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational methods resolve contradictions in predicted vs. experimental reactivity data for this compound?
- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways and compare with empirical kinetic data. For example, discrepancies in fluorination efficiency or benzylation regiochemistry can be addressed by adjusting computational parameters (e.g., solvent effects, transition-state approximations). Validate models using in situ IR or Raman spectroscopy to track intermediate formation .
Q. What strategies are effective for elucidating the compound’s interactions with biological targets (e.g., receptors or enzymes)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For receptor studies, radioligand displacement assays (e.g., with tritiated analogs) can determine IC50 values. Molecular docking simulations (e.g., AutoDock Vina) should guide mutagenesis experiments to identify critical binding residues .
Q. How can researchers address conflicting toxicity profiles reported in early-stage studies?
- Methodological Answer : Perform AMES tests for mutagenicity and MTT assays for cytotoxicity across multiple cell lines (e.g., HEK293, HepG2). Cross-validate in vivo data using zebrafish or rodent models, focusing on organ-specific toxicity (e.g., hepatotoxicity, neurotoxicity). Reconcile contradictions by controlling variables like impurity levels (<1% via HPLC) and batch-to-batch consistency .
Q. What advanced analytical techniques are suitable for characterizing degradation products?
- Methodological Answer : Employ HRMS-QTOF for high-resolution mass analysis of degradation byproducts. NMR hyphenated with LC (LC-NMR) can isolate and identify trace impurities. For structural elucidation of unknown degradants, tandem MS/MS with collision-induced dissociation (CID) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
